![molecular formula C16H13ClN6O4 B5852134 N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B5852134.png)
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: is a complex organic compound that features a combination of aromatic, furan, triazole, and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE typically involves a multi-step process:
Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, which is achieved through the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base.
Hydrazide Formation: The furan derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Triazole Introduction: The hydrazide is further reacted with 3-nitro-1H-1,2,4-triazole in the presence of a suitable catalyst to introduce the triazole moiety.
Final Condensation: The final step involves the condensation of the intermediate with propanal under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic chlorine can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its complex structure and functional groups.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It could modulate pathways related to oxidative stress, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: can be compared with similar compounds such as:
- N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
- N-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-3-(3-nitro-1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O4/c17-12-3-1-2-11(8-12)14-5-4-13(27-14)9-19-20-15(24)6-7-22-10-18-16(21-22)23(25)26/h1-5,8-10H,6-7H2,(H,20,24)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJCQYDFFLFRO-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NNC(=O)CCN3C=NC(=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)CCN3C=NC(=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[[4-(1-cyanocyclopentyl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B5852054.png)
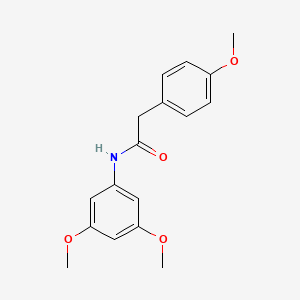
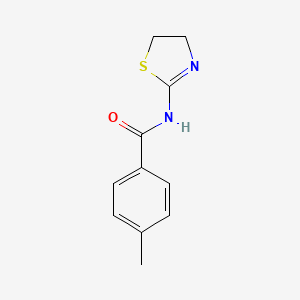
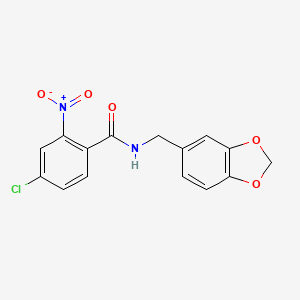
![1-[(3-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine](/img/structure/B5852077.png)
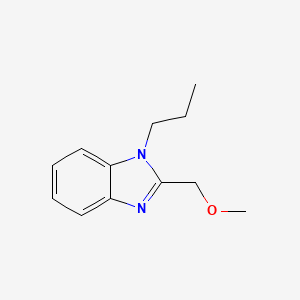
![1-[(4-Chlorophenyl)methyl]-7-ethylindole-3-carbonitrile](/img/structure/B5852088.png)
![ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)
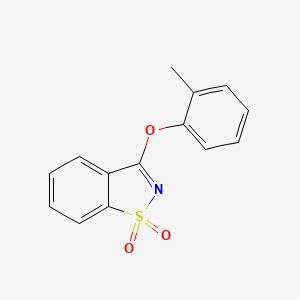
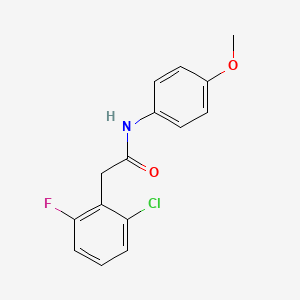
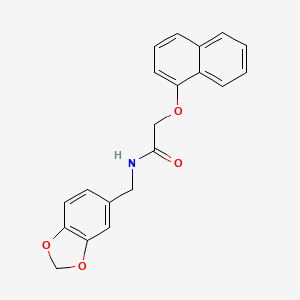
![Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-](/img/structure/B5852123.png)
methanone](/img/structure/B5852124.png)
